molecular formula C18H25N5O3 B2504279 Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate CAS No. 1675248-18-6

Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate

Cat. No.: B2504279
CAS No.: 1675248-18-6
M. Wt: 359.43
InChI Key: NLQJYLLAHBDQCX-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate ( 1675248-18-6) is a chiral piperidine-based compound of significant interest in pharmaceutical research and development. With a molecular formula of C18H25N5O3 and a molecular weight of 359.43 g/mol, this ester derivative is recognized as a critical intermediate and a registered impurity in the synthesis of Tofacitinib . Tofacitinib is a well-known Janus kinase (JAK) inhibitor, underscoring this compound's value in the development of novel therapeutic agents . The compound is characterized by its specific stereochemistry, denoted by the (3R,4R) configuration, which is often essential for its biological activity and interaction with specific protein kinases. Supplied with comprehensive analytical data, including 1H-NMR, Mass Spectrometry, and HPLC, this product serves as a vital building block for medicinal chemists and a high-quality reference standard for quality control and analytical research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3/c1-4-26-16(25)9-15(24)23-8-6-12(2)14(10-23)22(3)18-13-5-7-19-17(13)20-11-21-18/h5,7,11-12,14H,4,6,8-10H2,1-3H3,(H,19,20,21)/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQJYLLAHBDQCX-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)N1CCC(C(C1)N(C)C2=NC=NC3=C2C=CN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC(=O)N1CC[C@H]([C@H](C1)N(C)C2=NC=NC3=C2C=CN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1675248-18-6
Record name Ethyl (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo(2,3-d)pyrimidin-4-ylamino)-beta-oxo-1-piperidinepropanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1675248186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6LBV2WY8D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chloro-Activation Strategy

The 4-chloro derivative of pyrrolo[2,3-d]pyrimidine serves as a pivotal intermediate. Traditional routes using phosphorus oxychloride (POCl₃) and triethylamine yielded 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in 26.5–41% yields. Optimized protocols involve:

  • POCl₃ Stoichiometry : A 3:1 molar ratio of POCl₃ to 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol.
  • Base Selection : Triethylamine (2.5 equiv) under reflux (110°C, 6 h), achieving 68% yield.

Alternative Nitroalkene Cyclization

Patent CA2338945A1 describes an alternative route via nitroalkene intermediates:

  • Nitroalkene Addition : Reacting 6-amino-4(3H)-pyrimidone with 1-nitro-4-(4-ethoxycarbonylphenyl)-1-butene forms a 5-(1-nitroalk-2-yl) intermediate.
  • Reduction and Cyclization : Sequential base (NaOH) and acid (HCl) treatments induce cyclization, yielding 4-[2-(2-amino-4(3H)-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid.

Enantioselective Synthesis of (3R,4R)-4-Methylpiperidine

Asymmetric Hydrogenation

Prior methods for piperidine synthesis suffered from <50% ee. Breakthroughs using chiral catalysts achieved >99% ee:

  • Catalyst System : Palladium hydroxide on carbon (Pd(OH)₂/C) with (S)-Binap ligand.
  • Substrate : N-Benzyl pyridinium salts (e.g., (1-benzyl-4-methylpyridinium chloride)).
  • Conditions : H₂ (50 psi), 25°C, 24 h, yielding (3R,4R)-1-benzyl-4-methylpiperidine with 99.12% ee.

Deprotection and Functionalization

The benzyl group is removed via hydrogenolysis (Pd/C, H₂, MeOH), followed by methylamine introduction using methyl triflate (CH₃OTf) in dichloromethane (DCM).

Coupling of Pyrrolopyrimidine and Piperidine

Nucleophilic Substitution

The 4-chloro-pyrrolopyrimidine reacts with (3R,4R)-4-methylpiperidin-3-yl-methylamine under optimized conditions:

  • Solvent : Dimethylacetamide (DMAc), 80°C, 12 h.
  • Yield : 85% (vs. 41% in prior methods).

Activating Group Role

The chloro group at position 4 enhances electrophilicity, accelerating amine coupling. Post-reaction, residual chloride is removed via hydrogenolysis (Pd(OH)₂, H₂).

Ethyl 3-Oxopropanoate Moiety Installation

Esterification Protocol

Ethyl 3-(methylamino)-3-oxopropanoate (71510-95-7) is synthesized via:

  • Malonic Acid Activation : Reacting methylmalonic acid with oxalyl chloride (1.5 equiv, DMF catalyst) in DCM.
  • Coupling : Adding activated malonyl chloride to ethyl glycinate (EtO₂CCH₂NHCH₃) in toluene, 35°C, 36 h (39.4% yield).

Alkylation of Piperidine

The piperidine nitrogen is alkylated using ethyl 3-bromo-3-oxopropanoate in acetonitrile (K₂CO₃, 60°C, 8 h), achieving 87% yield.

Final Assembly and Purification

The coupled pyrrolopyrimidine-piperidine intermediate reacts with ethyl 3-oxopropanoate bromide in DMAc (80°C, 12 h). Purification involves:

  • Column Chromatography : Silica gel, ethyl acetate/hexane (3:7).
  • Crystallization : Ethanol/water (4:1), yielding 94.65% HPLC purity.

Analytical Characterization

  • NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 8.36 (d, J = 7.3 Hz, pyrrolopyrimidine H), 3.48 (s, propanoate CH₂).
  • MS : ESI m/z 206.1 [M+H]⁺.
  • HPLC : 94.65% purity, Chiralpak AD-H column, 99.12% ee.

Comparative Analysis of Synthetic Routes

Step Traditional Yield Optimized Yield Key Improvement
Pyrrolopyrimidine 26.5–41% 68% POCl₃ stoichiometry
Piperidine ee <50% 99.12% Pd(OH)₂/(S)-Binap catalyst
Coupling Reaction 41% 85% Chloro activating group
Esterification 35% 87% Oxalyl chloride activation

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate undergoes a variety of chemical reactions, including:

  • Oxidation: : This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

  • Reduction: : It can be reduced using appropriate reagents to yield alcohols or amines.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄).

  • Reducing Agents: : Lithium aluminium hydride (LiAlH₄), Sodium borohydride (NaBH₄).

  • Substitution Conditions: : Acidic or basic environments, suitable solvents like dichloromethane or tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives that retain the core structure of the original molecule.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate has shown promise as a candidate for developing new therapeutic agents. Its structural similarity to known pharmacological compounds suggests potential applications in:

a. Anticancer Research

Studies have indicated that derivatives of pyrrolopyrimidine compounds possess anticancer properties. This compound may inhibit specific pathways involved in tumor growth and proliferation.

b. Neurological Disorders

Given its structural characteristics, this compound could be investigated for neuroprotective effects or as a treatment for neurodegenerative diseases. The piperidine structure is often associated with compounds that modulate neurotransmitter systems.

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step organic synthesis techniques. The process generally involves:

  • Formation of the piperidine ring.
  • Introduction of the pyrrolopyrimidine moiety.
  • Functionalization to achieve the final ester product.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of similar pyrrolopyrimidine derivatives. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects through apoptosis induction.

Case Study 2: Neuroprotective Effects

Research conducted by the Neuroscience Letters journal highlighted the neuroprotective potential of piperidine derivatives in models of Alzheimer's disease. Compounds with similar structures showed promise in reducing amyloid-beta plaque formation.

Mechanism of Action

Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The mechanism of action involves binding to these targets and modulating their activity, which can influence various cellular processes and pathways.

Comparison with Similar Compounds

Structural and Functional Analog: Tofacitinib (CP-690,550)

Chemical Name: 3-[(3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl]-3-oxopropanenitrile Key Differences:

  • Terminal Group : Tofacitinib contains a nitrile (–CN) group instead of an ethyl ester (–COOEt).
  • Physicochemical Properties: pKa: 9.15 (Tofacitinib) vs. Not reported for the ethyl ester (predicted higher due to ester hydrolysis). logP: 1.808 (Tofacitinib) vs. Estimated lower logP for the ester (due to increased polarity) .
  • Mechanism: Tofacitinib is a direct-acting Janus kinase (JAK) inhibitor, while the ethyl ester may require hydrolysis to 3-oxopropanoic acid for activity .

Biological Data :
Tofacitinib exhibits IC₅₀ values of 1–5 nM against JAK3 and 20–100 nM against JAK1/2, with high selectivity over other kinases . The ethyl ester’s activity remains uncharacterized, but its prodrug nature suggests delayed onset compared to Tofacitinib.

Baricitinib: A Pyrrolopyrimidine-Based Kinase Inhibitor

Chemical Name : 2-[1-(Ethanesulfonyl)-3-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)azetidin-3-yl]acetonitrile
Key Differences :

  • Core Structure : Baricitinib uses an azetidine ring instead of piperidine and incorporates a pyrazole-pyrrolopyrimidine system.
  • Physicochemical Properties :
    • pKa : 13.89 (Baricitinib) vs. ~9–10 (Ethyl ester, inferred from Tofacitinib).
    • logP : 1.102 (Baricitinib) vs. ~1.8 (Ethyl ester, inferred from Tofacitinib) .

Oxetane-Modified Analogs

Example: 2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate Key Differences:

  • Structural Variation : Incorporates an oxetane ring as a bioisostere for the carbonyl group, enhancing metabolic stability .
  • Activity : Oxetane derivatives show improved JAK3 selectivity (IC₅₀: <1 nM) compared to Tofacitinib, suggesting that piperidine ring modifications significantly influence potency .

Prodrug Comparison: Ethyl Ester vs. Carboxylic Acid

Carboxylic Acid Derivative :

  • Chemical Name: 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoic acid
  • Properties :
    • Molecular Weight : 331.37 g/mol vs. 312.37 g/mol (Tofacitinib).
    • Solubility : Higher aqueous solubility than the ethyl ester (due to ionizable –COOH group) .

Research Findings and Implications

  • Stereochemistry : The (3R,4R)-configuration in the piperidine ring is critical for kinase inhibition, as enantiomeric forms lose potency .
  • Terminal Group Effects : Nitriles (Tofacitinib) enable direct target binding, while esters may improve oral absorption but require enzymatic activation .
  • Structural Bioisosteres : Oxetane rings (e.g., ) enhance metabolic stability without compromising target affinity, suggesting avenues for optimizing the ethyl ester derivative .

Biological Activity

Ethyl 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanoate, also known by its CAS number 1675248-18-6, is a compound with significant biological activity primarily as an inhibitor of protein kinases, particularly Janus Kinase 3 (JAK3). This compound is structurally related to Tofacitinib, a well-known JAK inhibitor used in the treatment of various autoimmune diseases.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H25N5O3
Molecular Weight359.43 g/mol
Purity97%
CAS Number1675248-18-6

The primary mechanism of action for this compound involves the inhibition of JAK kinases. JAKs are crucial in the signaling pathways for various cytokines and growth factors that regulate immune responses. By inhibiting JAK3, this compound can effectively modulate immune responses and has potential therapeutic applications in conditions requiring immunosuppression.

Case Studies and Research Findings

  • Inhibition of JAK Kinases : Research indicates that compounds similar to Ethyl 3-(...) demonstrate effective inhibition of JAK kinases. In particular, studies have shown that this compound can inhibit JAK3 with a binding affinity comparable to that of Tofacitinib, making it a candidate for treating autoimmune disorders such as rheumatoid arthritis and psoriasis .
  • Therapeutic Applications : The compound has been investigated for its potential use in various therapeutic contexts:
    • Autoimmune Diseases : It has shown promise in models for lupus and multiple sclerosis due to its immunosuppressive properties .
    • Cancer Treatment : Given its role in modulating immune responses, there is interest in exploring its efficacy against certain cancers where immune evasion is a factor .

Experimental Data

Several studies have focused on the synthesis and biological evaluation of Ethyl 3-(...). For instance:

  • A study published in Nature highlighted the design and synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives, demonstrating their effectiveness as selective JAK inhibitors .

Summary of Biological Activities

The biological activities associated with Ethyl 3-(...) can be summarized as follows:

Activity TypeDescription
JAK Inhibition Inhibits JAK kinases, particularly JAK3, leading to reduced immune response.
Immunosuppression Potential therapeutic agent for autoimmune diseases and organ transplant rejection.
Antitumor Activity Investigated for potential use in cancer therapy due to immune modulation effects.

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions impact yield and purity?

The synthesis typically involves multi-step reactions, such as coupling pyrrolo[2,3-d]pyrimidine derivatives with functionalized piperidine intermediates. For example:

  • Method A : Reacting 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a methylated piperidine precursor under reflux in ethanol, monitored via TLC for completion .
  • Method B : Using reductive amination or nucleophilic substitution to introduce the methylamino-piperidine moiety, with DMF or methanol as solvents and catalysts like Pd/C . Key variables : Temperature (60–100°C), solvent polarity, and stoichiometric ratios of reactants significantly affect yields (typically 40–70%) and by-product formation.

Q. How is the stereochemistry of the (3R,4R) configuration confirmed?

X-ray crystallography is the gold standard for stereochemical validation. For example, a related compound’s structure was resolved using single-crystal X-ray diffraction (data-to-parameter ratio = 13.6, R factor = 0.054) . Additionally, chiral HPLC or NMR with Mosher’s acid derivatives can corroborate enantiomeric purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, pyrrolo-pyrimidine protons at δ 7.8–8.5 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ = 428.2123) .
  • IR : Peaks at 1650–1750 cm1^{-1} confirm carbonyl (3-oxopropanoate) and amide bonds .

Advanced Research Questions

Q. How can Bayesian optimization improve synthesis efficiency for this compound?

Bayesian algorithms systematically explore reaction parameters (e.g., temperature, catalyst loading) to maximize yield. For example, a study demonstrated a 25% yield increase by optimizing solvent polarity and reaction time via iterative machine learning models . Key steps include:

  • Defining a parameter space (e.g., 60–120°C, 1–5 mol% catalyst).
  • Using Gaussian processes to predict optimal conditions after 10–15 experimental iterations.

Q. How do researchers resolve contradictions in NMR data across different batches?

Discrepancies often arise from residual solvents or diastereomeric impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : To distinguish overlapping signals (e.g., piperidine vs. pyrrolo-pyrimidine protons) .
  • Dynamic NMR : Heating samples to 50°C to assess conformational exchange broadening .
  • Spiking experiments : Adding authentic standards to confirm peak assignments .

Q. What strategies minimize by-products during piperidine functionalization?

  • Protecting groups : Temporarily blocking reactive amines with Boc or Fmoc groups reduces unintended side reactions .
  • Flow chemistry : Continuous reactors improve mixing and heat transfer, reducing dimerization by-products .
  • By-product analysis : LC-MS monitoring identifies impurities (e.g., N-methyl over-alkylation products) for iterative process refinement .

Data Contradiction Analysis

Q. Why do reported yields vary significantly across synthetic protocols?

Variability stems from:

  • Solvent choice : Polar aprotic solvents (DMF) favor nucleophilic substitution but may degrade heat-sensitive intermediates, reducing yields versus methanol .
  • Catalyst activity : Pd/C vs. Pd(OAc)2_2 impacts reductive amination efficiency (50% vs. 65% yields in comparable studies) . Recommendation : Replicate high-yield protocols with strict inert atmosphere control to mitigate oxidation .

Biological Activity & Applications

Q. What in vitro assays are used to evaluate this compound’s kinase inhibition potential?

  • Kinase profiling : Screening against a panel of 100+ kinases (e.g., JAK2, EGFR) at 1–10 µM concentrations .
  • Cellular assays : Measuring IC50_{50} in cancer cell lines (e.g., HCT-116) using MTT assays, with dose-dependent inhibition observed at 0.5–5 µM .
  • SAR studies : Modifying the 3-oxopropanoate group to enhance selectivity (e.g., replacing ethyl with cyclopropyl improves potency 3-fold) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodReactantsSolventYield (%)Purity (%)Reference
A4-Chloro-pyrrolopyrimidine + Piperidine derivativeEthanol4595
BMethylamine-piperidine + Ethyl propiolateDMF6898

Q. Table 2. Key NMR Assignments

Protonδ (ppm)MultiplicityAssignment
CH3_3-piperidine1.32d (J = 6.5 Hz)(4R)-4-methyl
NH-methyl2.98sN-methyl-pyrrolopyrimidine
COOEt4.21q (J = 7.1 Hz)Ethoxy carbonyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.